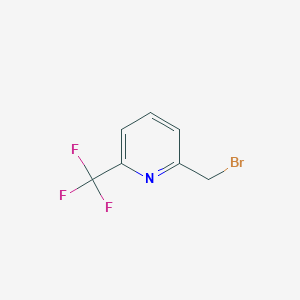

2-(Bromomethyl)-6-(trifluoromethyl)pyridine

Overview

Description

“2-(Bromomethyl)-6-(trifluoromethyl)pyridine” is a chemical compound that is part of the pyridine family. It has the empirical formula C6H3BrF3N . This compound is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Synthesis Analysis

The synthesis of 2-(trifluoromethyl)pyridines involves the use of 2-aminopyridines as a starting material. The 2-aminopyridines are first synthesized into 2-bromopyridines (yield:68%) and 2-Iodopyridines (yield:56%). These are then used to synthesize 2-(trifluoromethyl)pyridines (yield:56%—72%) .Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-6-(trifluoromethyl)pyridine” is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyridine ring . The InChI key for this compound is OFPWMRMIFDHXFE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“2-(Bromomethyl)-6-(trifluoromethyl)pyridine” is a solid with a melting point of 44-48 °C . It has a molecular weight of 225.99 .Scientific Research Applications

Spectroscopic and Optical Studies

Research conducted by Vural and Kara (2017) involved the spectroscopic characterization of a related compound, 5-Bromo-2-(trifluoromethyl)pyridine. They applied Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies for this purpose. Additionally, they studied the non-linear optical properties and the effect of the molecule on pBR322 plasmid DNA, indicating potential applications in molecular biology and optics (H. Vural & M. Kara, 2017).

Synthesis and Ethylene Polymerization Behavior

Hurtado et al. (2009) investigated the reactions of 2,6-bis(bromomethyl)pyridine with other compounds to yield ligands that were further used with the CrCl3(THF)3 complex. This study explored the potential of these complexes in ethylene polymerization, revealing their utility in polymer science and materials engineering (J. Hurtado et al., 2009).

Metal Binding and Spin-State Transitions

Tovee et al. (2010) synthesized compounds from 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine and studied their metal-binding properties. They observed unusual thermal and spin-state transitions in the synthesized iron complexes, suggesting applications in magnetic materials and spintronics (C. A. Tovee et al., 2010).

Pharmaceutical and Biological Applications

Kalme et al. (2004) discussed the synthesis of 6-Bromomethyl-substituted derivatives of pyridin-2(1H)-ones, laying the groundwork for the development of new amino derivatives in the pyridin-2(1H)-one series, which could have implications in pharmaceutical research (Z. Kalme et al., 2004).

Catalysis and Polymerization

Research by Abbo and Titinchi (2013) utilized a derivative of 2,6-bis(bromomethyl)pyridine in synthesizing a vanadium (III) complex, which demonstrated high catalytic activity in ethylene polymerization. This finding is significant for industrial applications in catalysis and polymer production (H. Abbo & S. Titinchi, 2013).

Safety and Hazards

Future Directions

Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring. As a result of its unique physical and chemical properties and outstanding biological activity, a variety of pesticide compounds with the TFMP fragment have been discovered and marketed and have played important roles in crop protection research .

Mechanism of Action

Target of Action

It’s known that the compound is used in organic synthesis , and the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .

Biochemical Pathways

It’s known that the compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .

Result of Action

It’s known that the compound can be used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .

properties

IUPAC Name |

2-(bromomethyl)-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-5-2-1-3-6(12-5)7(9,10)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCJTIRYBJPXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677436 | |

| Record name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-6-(trifluoromethyl)pyridine | |

CAS RN |

781637-62-5 | |

| Record name | 2-(Bromomethyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)

![2-{[4-(butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1373491.png)

![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)